3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 2640830-43-7
VCID: VC11816561
InChI: InChI=1S/C14H13F3N4/c15-14(16,17)11-4-9(5-12(18)6-11)10-7-19-13(20-8-10)21-2-1-3-21/h4-8H,1-3,18H2
SMILES: C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F
Molecular Formula: C14H13F3N4
Molecular Weight: 294.27 g/mol

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline

CAS No.: 2640830-43-7

Cat. No.: VC11816561

Molecular Formula: C14H13F3N4

Molecular Weight: 294.27 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline - 2640830-43-7

Specification

CAS No. 2640830-43-7
Molecular Formula C14H13F3N4
Molecular Weight 294.27 g/mol
IUPAC Name 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C14H13F3N4/c15-14(16,17)11-4-9(5-12(18)6-11)10-7-19-13(20-8-10)21-2-1-3-21/h4-8H,1-3,18H2
Standard InChI Key WBZIDQKGIDWNBI-UHFFFAOYSA-N
SMILES C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F
Canonical SMILES C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

3-[2-(Azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline is a nitrogen-rich heterocyclic compound with the molecular formula C₁₄H₁₃F₃N₄ and a molecular weight of 294.27 g/mol. Its IUPAC name systematically describes the connectivity: a pyrimidine ring at position 5 of the aniline backbone is substituted with an azetidine group at position 2, while the meta position of the aniline bears a trifluoromethyl (-CF₃) group.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number2640830-43-7
Molecular FormulaC₁₄H₁₃F₃N₄
Molecular Weight294.27 g/mol
SMILES NotationC1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F
InChI KeyWBZIDQKGIDWNBI-UHFFFAOYSA-N

The SMILES string highlights the azetidine ring (C1CNC1) attached to the pyrimidine’s second position, with the trifluoromethyl group branching from the aniline’s fifth carbon.

Synthetic Routes and Optimization

Reported Synthesis Strategies

While detailed protocols for 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline remain proprietary, analogous compounds suggest a multi-step approach involving:

  • Nucleophilic Aromatic Substitution: Coupling azetidine to a halogenated pyrimidine intermediate.

  • Buchwald-Hartwig Amination: Introducing the aniline group to a trifluoromethylated aromatic precursor .

A related synthesis for 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 1496-40-8) achieved an 83% yield via tin(II) chloride-mediated reduction of a nitro precursor in dichloromethane . Similar conditions could apply to the target compound, substituting piperidine with azetidine.

Table 2: Hypothetical Reaction Conditions Based on Analogues

StepReagents/ConditionsPurpose
Nitro ReductionSnCl₂, HCl, CH₂Cl₂, 0°C to RTConvert nitro to amine group
CyclizationAzetidine, CuI, Cs₂CO₃, DMF, 130°CForm azetidine-pyrimidine bond

Challenges in Purification

Column chromatography with gradient elution (e.g., DCM:MeOH 50:1 to 20:1) is typically employed to isolate the product from polar byproducts . The trifluoromethyl group’s hydrophobicity may necessitate reversed-phase HPLC for high-purity batches.

Industrial and Research Applications

Medicinal Chemistry

As a lead compound, 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline could be optimized for:

  • Oncology: Targeting tyrosine kinases like EGFR or VEGFR.

  • CNS Disorders: Leveraging azetidine’s affinity for serotonin receptors.

Material Science

The -CF₃ group’s electron-withdrawing properties make this compound a candidate for:

  • Organic Semiconductors: As a dopant to enhance charge transport.

  • Liquid Crystals: Stabilizing nematic phases through dipole interactions.

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